3,3-Bis(hydroxymethyl)cyclobutan-1-one
Description
Contextualization within the Chemistry of Four-Membered Ring Systems
The chemistry of 3,3-bis(hydroxymethyl)cyclobutan-1-one is fundamentally governed by the properties of its cyclobutane (B1203170) core. Four-membered ring systems are characterized by significant ring strain, which dictates their conformation and reactivity. wikipedia.org This strain is a combination of angle strain and torsional strain.
Angle Strain: The internal bond angles of a planar cyclobutane would be 90°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. This deviation leads to inefficient orbital overlap and weaker carbon-carbon bonds, making the ring susceptible to cleavage. pharmacy180.comlibretexts.org
The presence of a carbonyl group in the cyclobutanone (B123998) ring introduces an sp²-hybridized carbon, which slightly alters the ring's geometry but does not eliminate the inherent strain. This stored energy is a key driver for the chemical transformations that cyclobutane derivatives readily undergo. nih.gov The high reactivity associated with ring strain makes small rings like cyclobutane valuable intermediates in organic synthesis, as the release of this strain provides a strong thermodynamic driving force for reactions. wikipedia.orgnih.gov
| Cycloalkane | Ring Strain (kcal/mol) | Contributing Factors |
|---|---|---|
| Cyclopropane (B1198618) | 27.5 | Severe angle strain (60° angles), Torsional strain |
| Cyclobutane | 26.3 | Significant angle strain (puckered to ~88°), Reduced torsional strain due to puckering |
| Cyclopentane | 6.2 | Minimal angle strain, Torsional strain (adopts envelope/twist conformations) |
| Cyclohexane | 0 | Virtually no strain in chair conformation |
Significance of the Cyclobutanone Scaffold in Synthetic Strategy
The cyclobutanone core is a versatile and valuable scaffold in organic synthesis. liskonchem.com Its utility stems directly from the ring strain inherent in the four-membered system, which can be strategically released in a variety of transformations to construct more complex molecular architectures. nih.govacs.org Cyclobutanones serve as pivotal intermediates in the synthesis of natural products, bioactive molecules, and pharmaceutical compounds. nih.govliskonchem.com
Key synthetic applications of the cyclobutanone scaffold include:
Ring-Expansion Reactions: Cyclobutanones can undergo expansion to form five-membered rings, such as cyclopentanones or γ-lactones. A classic example is the Baeyer-Villiger oxidation, where treatment with a peroxy acid converts the cyclobutanone into a γ-butyrolactone. researchgate.net
Ring-Opening Reactions: The strained C-C bonds of the cyclobutanone ring can be cleaved under various conditions (e.g., thermal, photochemical, or acid/base catalysis) to yield linear, functionalized acyclic compounds. nih.govacs.org
Ring-Contraction Reactions: Under specific conditions, such as the Favorskii rearrangement, cyclobutanones can contract to form cyclopropanecarboxylic acid derivatives. researchgate.net
The synthesis of functionalized cyclobutanones is often achieved through [2+2] cycloaddition reactions, typically between a ketene (B1206846) (or a ketene equivalent) and an alkene. acs.orgthieme-connect.com This method is highly valued for its ability to form the four-membered ring with good control over regio- and stereochemistry. researchgate.net Photochemical methods, such as the Paternò–Büchi reaction, which involves the [2+2] photocycloaddition of a carbonyl compound and an alkene to form an oxetane, also represent a key strategy in the synthesis of related four-membered rings. wikipedia.orgorganic-chemistry.org
Role of Vicinal Hydroxymethyl Functionalities in Directed Transformations
While the hydroxymethyl groups in this compound are geminal (attached to the same carbon), the principles of how hydroxyl groups direct reactions are highly relevant. Hydroxyl groups are among the most common functional groups in organic chemistry and can exert significant control over the outcome of chemical reactions. researchgate.net They can act as directing groups in metal-catalyzed C-H functionalization, influencing the regioselectivity of a reaction by forming a chelate with the metal catalyst, thereby bringing the catalyst into proximity with a specific C-H bond. nih.govrsc.org
In the context of this compound, the two hydroxyl groups are in a 1,3-relationship with the carbonyl oxygen. This arrangement is particularly significant for chelation-controlled reactions. nih.gov When a Lewis acidic metal reagent is introduced, it can coordinate simultaneously to the carbonyl oxygen and one or both of the hydroxyl groups, forming a rigid cyclic intermediate. libretexts.org
This chelation can have profound stereochemical consequences for reactions at the carbonyl carbon:
Chelation-Controlled Nucleophilic Addition: The formation of a rigid chelate complex can block one face of the carbonyl group, forcing an incoming nucleophile to attack from the less sterically hindered face. libretexts.org This strategy is a powerful tool for achieving high diastereoselectivity in the synthesis of complex molecules, particularly in the formation of 1,3-diols. nih.gov
Substrate Conformation Control: By locking the molecule into a specific conformation, chelation can influence the stereochemical outcome of reactions at other sites on the cyclobutane ring.
The ability of the geminal hydroxymethyl groups to engage in such directing effects enhances the synthetic potential of this compound, allowing it to serve as a chiral building block or a precursor where stereochemistry can be precisely controlled in subsequent synthetic steps.
| Transformation Type | Role of Hydroxyl Group | Potential Outcome for this compound |
|---|---|---|
| Nucleophilic Addition to Carbonyl | Chelation with a Lewis acid to direct attack | Diastereoselective formation of a tertiary alcohol |
| Reduction of Carbonyl | Chelation control to favor one diastereomer of the resulting diol | Stereoselective synthesis of 3,3-bis(hydroxymethyl)cyclobutan-1-ol |
| Protection of Carbonyl | Intramolecular reaction to form a cyclic acetal (B89532) (a hemiketal) | Formation of a bicyclic hemiketal structure |
| Metal-Catalyzed C-H Functionalization | Directing group for functionalization of the cyclobutane ring | Regioselective substitution on the cyclobutane core |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3-bis(hydroxymethyl)cyclobutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-3-6(4-8)1-5(9)2-6/h7-8H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGMBKFRYUQALC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC1(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,3 Bis Hydroxymethyl Cyclobutan 1 One
Retrosynthetic Analyses and Strategic Approaches
A retrosynthetic analysis of 3,3-Bis(hydroxymethyl)cyclobutan-1-one suggests several potential disconnection points. The primary strategic consideration is the sequence of forming the cyclobutane (B1203170) ring and introducing the functional groups.
Disconnecting the Hydroxymethyl Groups: A primary retrosynthetic disconnection involves the two C-C bonds between the cyclobutane ring and the hydroxymethyl groups. This leads back to a cyclobutanone (B123998) precursor with a suitable functional group at the C-3 position that can be converted to the bis(hydroxymethyl) moiety. A plausible precursor is a 3,3-dicarboxylic acid or its corresponding diester derivative of cyclobutanone. This diester could then be reduced to the target diol.
Breaking the Cyclobutane Ring: A more fundamental disconnection involves breaking the cyclobutane ring itself. A [2+2] cycloaddition is a classic strategy for forming four-membered rings. In this approach, one could envision the reaction of a ketene (B1206846) or a ketene equivalent with an appropriately substituted alkene. For instance, the cycloaddition of dichloroketene (B1203229) with an alkene bearing a masked geminal di-functional group could be a viable route, followed by dehalogenation and functional group manipulation.
A plausible retrosynthetic pathway is outlined below:

Image Caption: A plausible retrosynthetic analysis for this compound, highlighting key disconnections and potential precursors.
Convergent and Linear Synthesis Pathways to the Cyclobutanone Core
The construction of the core cyclobutanone ring can be approached through either linear or convergent strategies.
| Synthesis Strategy | Description | Advantages | Disadvantages |
| Linear | Step-by-step modification of a single starting material. | Conceptually simple to plan. | Often results in lower overall yields. |
| Convergent | Independent synthesis of fragments followed by their assembly. | Generally leads to higher overall yields. | May require more complex initial planning. |
Stereoselective Introduction of Hydroxymethyl Groups
The target molecule, this compound, does not possess any stereocenters. However, if the synthesis proceeds through intermediates that are chiral or have stereocenters, controlling the stereochemistry becomes a critical aspect. For instance, if a substituted cyclobutane precursor is used, the relative stereochemistry of the substituents would need to be carefully managed.
In the context of introducing the two hydroxymethyl groups, if the synthetic route involves the reduction of a 3,3-dicarboxylate ester of cyclobutanone, the stereochemistry is not a concern at this step as the geminal substitution precludes the formation of stereoisomers.
However, if a hypothetical route involved the stepwise introduction of the hydroxymethyl groups, stereocontrol would be a significant challenge. For example, the aldol (B89426) addition of formaldehyde (B43269) to a 3-functionalized cyclobutanone could lead to a mixture of diastereomers.
Optimization of Reaction Conditions and Yields in this compound Synthesis
Given the absence of a standardized, published synthesis, any proposed route would require extensive optimization of reaction conditions to maximize the yield and purity of this compound. Key parameters to optimize would include:
Reaction Temperature: Cycloaddition reactions and reductions are often sensitive to temperature. Finding the optimal temperature is crucial to balance reaction rate and selectivity.
Catalyst Choice: If a catalyzed reaction is employed, such as in a cycloaddition or a reduction step, the choice of catalyst can significantly impact the outcome.
Solvent: The polarity and other properties of the solvent can influence reaction rates and the stability of intermediates.
Reaction Time: Monitoring the reaction progress to determine the optimal time for quenching is essential to prevent the formation of byproducts.
A hypothetical optimization table for the reduction of a diethyl 3-oxocyclobutane-1,1-dicarboxylate precursor is presented below.
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | LiAlH₄ | THF | 0 to rt | 4 | 75 |
| 2 | NaBH₄ | Ethanol | rt | 12 | 60 |
| 3 | DIBAL-H | Toluene | -78 to rt | 6 | 70 |
| 4 | LiAlH₄ | Diethyl ether | 0 to rt | 4 | 80 |
This is a hypothetical data table for illustrative purposes.
Green Chemistry Considerations in this compound Production
Applying the principles of green chemistry to the synthesis of this compound would involve several considerations to minimize the environmental impact.
Atom Economy: Designing a synthetic route that maximizes the incorporation of all atoms from the starting materials into the final product. A [2+2] cycloaddition, for instance, is an excellent example of an atom-economical reaction.
Use of Safer Solvents: Selecting solvents that are less toxic and have a lower environmental footprint. The use of aqueous reaction conditions or solvent-free reactions would be ideal.
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Photochemical reactions, if applicable, could offer an energy-efficient alternative to thermally driven processes.
Renewable Feedstocks: Whenever possible, utilizing starting materials derived from renewable resources.
A potential green synthetic approach could involve a biocatalytic reduction of the diester precursor, which would operate under mild, aqueous conditions and offer high selectivity.
Reactivity and Chemical Transformations of 3,3 Bis Hydroxymethyl Cyclobutan 1 One
Strain Effects on the Cyclobutanone (B123998) Ring Reactivity Profile
The cyclobutane (B1203170) ring in 3,3-Bis(hydroxymethyl)cyclobutan-1-one possesses considerable ring strain due to the deviation of its bond angles from the ideal sp³ hybridization angle of 109.5°. This strain energy has a profound effect on the chemical reactivity of the molecule. The endocyclic C-C-C bond angles in a cyclobutanone are approximately 90°, leading to angle strain and torsional strain from eclipsing interactions of adjacent substituents.
This inherent strain makes the cyclobutanone ring susceptible to reactions that can alleviate this energetic penalty. Consequently, the carbonyl group exhibits altered reactivity compared to its acyclic or larger-ring counterparts. For instance, nucleophilic additions to the carbonyl carbon can lead to a change in hybridization from sp² to sp³, which can either increase or decrease ring strain depending on the nature of the reaction and the resulting intermediates. Furthermore, the strain within the four-membered ring serves as a driving force for ring-opening reactions under thermal or photochemical conditions, a key aspect of its chemical transformability.
Carbonyl Reactivity: Nucleophilic Additions and Condensations
The carbonyl group of this compound is a primary site for nucleophilic attack. It readily undergoes a variety of nucleophilic addition and condensation reactions, typical of ketones. These reactions include, but are not limited to, the formation of cyanohydrins, hemiacetals, and imines.
For example, reaction with organometallic reagents such as Grignard reagents or organolithium compounds would lead to the formation of tertiary alcohols. Condensation with primary amines can yield the corresponding imines, while reaction with hydroxylamine (B1172632) forms the oxime. The presence of the two hydroxyl groups in the molecule can, in some cases, lead to intramolecular reactions. For instance, under acidic or basic conditions, intramolecular hemiacetal formation between one of the hydroxyl groups and the ketone is a possibility, leading to the formation of a bicyclic ether.
Reactions Involving Hydroxyl Groups: Esterification, Etherification, and Oxidation
The two primary hydroxyl groups in this compound are amenable to a wide range of transformations commonly employed for alcohols.
Esterification: The hydroxyl groups can be readily esterified by reaction with carboxylic acids, acid chlorides, or acid anhydrides under appropriate catalytic conditions to form the corresponding mono- or di-esters. This reaction is often used to introduce various functional groups or to protect the hydroxyl groups during subsequent synthetic steps.
Etherification: Etherification of the hydroxyl groups can be achieved using methods such as the Williamson ether synthesis, which involves deprotonation of the alcohol followed by reaction with an alkyl halide. This allows for the introduction of a wide variety of alkyl or aryl ether moieties.
Oxidation: The primary hydroxyl groups can be oxidized to aldehydes or carboxylic acids using a range of oxidizing agents. The choice of oxidant will determine the extent of oxidation. For instance, mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would be expected to yield the corresponding dialdehyde, whereas stronger oxidizing agents such as potassium permanganate (B83412) or chromic acid would likely lead to the formation of the dicarboxylic acid.
Selective Derivatization of Hydroxyl and Carbonyl Functionalities
A key challenge and opportunity in the chemistry of this compound lies in the selective functionalization of its different reactive sites. The presence of both nucleophilic hydroxyl groups and an electrophilic carbonyl group necessitates careful selection of reagents and reaction conditions to achieve chemoselectivity.
For instance, to selectively react at the carbonyl group while leaving the hydroxyl groups untouched, one could employ reactions that are specific to ketones under neutral or mild conditions. Conversely, protection of the carbonyl group, for example, by forming a ketal, would allow for a wide range of reactions to be carried out on the hydroxyl groups. Subsequently, deprotection of the ketal would regenerate the ketone functionality.
Similarly, selective protection of one or both hydroxyl groups, for instance as silyl (B83357) ethers or esters, would enable transformations at the carbonyl group without interference from the alcohols. The symmetrical nature of the two hydroxyl groups means that selective mono-functionalization of the diol can be challenging but may be achieved under carefully controlled stoichiometric conditions or through the use of enzymatic catalysis.
Ring-Opening Reactions of the Cyclobutane Moiety
The inherent strain in the cyclobutane ring of this compound makes it susceptible to ring-opening reactions, which can be induced either thermally or photochemically. These reactions provide pathways to linear or larger cyclic structures.
Thermally Induced Ring Cleavage Pathways
Upon heating, cyclobutanone derivatives can undergo ring cleavage. The specific pathway and products of thermal ring-opening are dependent on the substitution pattern and the reaction conditions. For this compound, thermal decomposition could potentially proceed through a [2+2] cycloreversion, although the specific products would depend on the reaction environment and the presence of other reagents. In some cases, rearrangement reactions can also occur, leading to the formation of more stable ring systems.
Metal-Catalyzed and Acid/Base-Mediated Ring Expansions and Contractions
Ring expansions of cyclobutanone derivatives are synthetically valuable transformations for accessing five-membered ring systems, such as cyclopentanones and γ-lactones. nih.govresearchgate.net These reactions are often driven by the release of ring strain.
Acid-Catalyzed Rearrangements:
In the presence of acid, this compound is expected to undergo rearrangements. One plausible pathway involves the protonation of one of the hydroxyl groups, followed by the elimination of water to form a carbocation. A subsequent 1,2-alkyl shift, characteristic of a semipinacol rearrangement , could lead to a ring-expanded product. organic-chemistry.org Given the diol functionality, an intramolecular reaction is highly probable.
For instance, an acid-catalyzed reaction could initiate a pinacol-type rearrangement. wikipedia.orgmasterorganicchemistry.comlibretexts.org Protonation of a hydroxyl group and subsequent loss of water would generate a carbocation. Migration of one of the carbon-carbon bonds of the cyclobutane ring to the adjacent carbon would result in a ring-expanded carbocation, which upon rearrangement and deprotonation could yield a substituted cyclopentanone (B42830) or, through intramolecular attack of the remaining hydroxyl group, a spirocyclic ether.
A potential acid-catalyzed intramolecular cyclization could also lead to the formation of a bicyclic acetal (B89532) or ketal. However, ring expansion is often a favored pathway for appropriately substituted cyclobutane systems due to the significant release of strain energy.
Metal-Catalyzed Ring Expansions:
Transition metals, particularly rhodium and gold, are known to catalyze the ring expansion of cyclobutanone derivatives. psu.edunih.gov For example, gold(I) complexes have been shown to catalyze the ring expansion of 1-alkynylcyclobutanols to yield alkylidenecyclopentanones. psu.edu While this compound does not possess an alkyne moiety, analogous metal-catalyzed activations of the hydroxyl groups or the carbonyl group could potentially trigger a rearrangement.
Rhodium catalysts are effective in promoting the cleavage of C-C bonds in strained ring systems, leading to ring expansion. researchgate.netnih.gov The reaction mechanism often involves oxidative addition of the metal into a C-C bond of the cyclobutanone, followed by a series of steps including β-hydride elimination and reductive elimination to afford the ring-expanded product. The presence of the hydroxymethyl groups on the cyclobutanone ring could influence the regioselectivity of the C-C bond cleavage and the subsequent rearrangement.
The following table summarizes representative examples of ring expansions of substituted cyclobutanones from the literature, illustrating the types of conditions that could potentially be applied to this compound.
Table 1: Examples of Metal-Catalyzed and Acid-Mediated Ring Expansions of Cyclobutanone Derivatives
| Substrate | Catalyst/Reagent | Product(s) | Yield (%) | Reference |
|---|---|---|---|---|
| 1-Alkynylcyclobutanols | (PPh₃)AuSbF₆ | Alkylidenecyclopentanones | 73-99% | psu.edu |
| 2-Aryl-2-vinylcyclobutanones | BF₃·OEt₂ | 2-Aryl-3-methylcyclopent-2-en-1-ones | 60-85% | N/A |
| α-Vinylcyclobutanones | CH₃SO₃H | Cyclopentenones | N/A | researchgate.net |
Ring Contractions:
Ring contractions of cyclobutanones are less common than ring expansions but can occur under specific conditions, often photochemically, leading to cyclopropane (B1198618) derivatives. For this compound, a base-mediated Favorskii-type rearrangement is a theoretical possibility, although this typically requires an α-halo substituent.
Cycloaddition Reactions of this compound
Cycloaddition reactions are powerful methods for the construction of cyclic compounds. nih.gov However, the participation of saturated ketones like this compound in cycloaddition reactions is not a common transformation. Cycloadditions, such as the Diels-Alder or [2+2] cycloadditions, typically require the presence of π-systems (e.g., alkenes, alkynes, dienes). acs.orgnih.gov
The carbonyl group of a ketone can, in principle, participate in cycloaddition reactions, for example, in the Paternò–Büchi reaction ([2+2] photocycloaddition with an alkene to form an oxetane). However, the efficiency of such reactions with simple saturated ketones is often low.
For this compound to act as a synthon in a conventional cycloaddition reaction, it would likely need to be chemically modified first. For instance, conversion of the ketone to an enol ether or an enamine would introduce a double bond, making it a suitable partner for certain cycloaddition reactions. Similarly, elimination of the hydroxyl groups to form a cyclobutene (B1205218) derivative would also enable its participation in cycloadditions. nih.gov
As of the current literature, there are no documented examples of this compound directly participating in cycloaddition reactions. The reactivity of this compound is dominated by transformations involving the carbonyl group, the hydroxyl groups, and the strained cyclobutane ring, as discussed in the preceding section.
Derivatives and Analogs of 3,3 Bis Hydroxymethyl Cyclobutan 1 One
Design and Synthesis of Chemically Modified Analogs
The design of analogs of 3,3-bis(hydroxymethyl)cyclobutan-1-one often centers on modifying the hydroxyl groups to introduce new functionalities, thereby altering the molecule's physical and chemical properties. A common strategy involves the conversion of the diol to corresponding diesters, diethers, or diazides, which can then serve as precursors for further modifications.
For instance, the synthesis of 3,3-bis(azidomethyl)cyclobutan-1-one can be envisioned through a two-step process starting from the parent diol. The hydroxyl groups are first converted into a better leaving group, such as a tosylate or mesylate, by reaction with p-toluenesulfonyl chloride or methanesulfonyl chloride in the presence of a base like pyridine. Subsequent nucleophilic substitution with sodium azide (B81097) in a polar aprotic solvent, such as dimethylformamide (DMF), would yield the desired diazide. This energetic moiety introduces potential applications in materials science and click chemistry.
Another design approach focuses on extending the carbon chain or introducing aromatic groups. This can be achieved by converting the hydroxyl groups to halides, followed by reaction with appropriate organometallic reagents. The choice of synthetic route is often guided by the desired final functionality and the stability of the cyclobutane (B1203170) ring under the reaction conditions.
Functional Group Interconversions on the this compound Scaffold
The two primary hydroxyl groups on the this compound scaffold are prime targets for a variety of functional group interconversions. These transformations are fundamental in organic synthesis and allow for the creation of a library of derivatives from a single starting material.
Oxidation and Reduction: While the primary alcohols can be oxidized to aldehydes or carboxylic acids, such reactions must be carefully controlled to avoid cleavage of the strained cyclobutane ring. More commonly, the ketone functionality is the target of reduction. The use of reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would lead to the corresponding 3,3-bis(hydroxymethyl)cyclobutan-1-ol.
Conversion to Halides and Pseudohalides: The diol can be converted to the corresponding dihalides using standard halogenating agents. For example, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield 3,3-bis(chloromethyl)cyclobutan-1-one and 3,3-bis(bromomethyl)cyclobutan-1-one, respectively. As mentioned earlier, activation of the alcohols as sulfonates followed by substitution with azide ions provides a route to 3,3-bis(azidomethyl)cyclobutan-1-one.
Ether and Ester Formation: Standard Williamson ether synthesis or esterification reactions can be employed to produce a wide range of diether and diester derivatives. For example, reaction with an alkyl halide in the presence of a base like sodium hydride would yield the corresponding diether. Esterification can be achieved using an acyl chloride or a carboxylic acid under acidic conditions (Fischer esterification) or in the presence of a coupling agent.
Conversion to Amines: The versatile diazide derivative can be readily reduced to the corresponding diamine, 3,3-bis(aminomethyl)cyclobutan-1-one, through catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or with reducing agents like lithium aluminum hydride. This diamine serves as a valuable building block for the synthesis of polyamides, Schiff bases, and other nitrogen-containing compounds.
A summary of plausible functional group interconversions is presented in the table below.
| Starting Material | Reagents and Conditions | Product |
| This compound | 1. TsCl, Pyridine2. NaN₃, DMF | 3,3-Bis(azidomethyl)cyclobutan-1-one |
| This compound | SOCl₂ or PBr₃ | 3,3-Bis(halomethyl)cyclobutan-1-one |
| This compound | Ac₂O, Pyridine | 3,3-Bis(acetoxymethyl)cyclobutan-1-one |
| 3,3-Bis(azidomethyl)cyclobutan-1-one | H₂, Pd/C or LiAlH₄ | 3,3-Bis(aminomethyl)cyclobutan-1-one |
| This compound | NaBH₄ or LiAlH₄ | 3,3-Bis(hydroxymethyl)cyclobutan-1-ol |
Stereochemical Aspects in the Synthesis of Chiral Derivatives
The reduction of the ketone in this compound introduces a new stereocenter, leading to the formation of 3,3-bis(hydroxymethyl)cyclobutan-1-ol. The stereochemical outcome of this reduction is of significant interest. Due to the substitution at the 3-position, the two faces of the carbonyl group are diastereotopic.
The approach of the hydride reagent can be influenced by the steric hindrance imposed by the hydroxymethyl groups. It is generally observed in the reduction of 3-substituted cyclobutanones that the hydride attacks from the face opposite to the substituent, leading to the cis-alcohol as the major product. This preference can be explained by steric and electronic factors, including torsional strain in the transition state. The use of bulky reducing agents may further enhance this diastereoselectivity.
For the synthesis of enantiomerically pure derivatives, several strategies can be employed. The use of chiral reducing agents, such as those derived from boron hydrides modified with chiral ligands (e.g., Corey-Bakshi-Shibata catalyst), could potentially afford the cyclobutanol (B46151) in high enantiomeric excess. Alternatively, enzymatic reductions often provide excellent stereoselectivity under mild conditions. Another approach involves the resolution of the racemic 3,3-bis(hydroxymethyl)cyclobutan-1-ol, for example, by forming diastereomeric esters with a chiral acid and separating them by chromatography or crystallization.
Structural Characterization of Novel this compound Analogs
Infrared (IR) spectroscopy is used to identify the presence of key functional groups. For example, the conversion of the diol to a diazide would be evidenced by the appearance of a strong, sharp absorption band around 2100 cm⁻¹, characteristic of the azide asymmetric stretch. The disappearance of the broad O-H stretching band of the starting diol would also be indicative of a successful reaction.
Mass spectrometry (MS) is employed to determine the molecular weight of the new analogs and to gain information about their fragmentation patterns, which can further support the proposed structure. In cases where suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure, including bond lengths, bond angles, and stereochemistry.
Below is a hypothetical data table illustrating the kind of spectroscopic data that would be expected for a derivative.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |
| 3,3-Bis(azidomethyl)cyclobutan-1-one | 3.5-3.7 (s, 4H, CH₂N₃), 2.8-3.0 (s, 4H, CH₂CO) | ~210 (C=O), ~55 (C(CH₂N₃)₂), ~50 (CH₂CO), ~45 (CH₂N₃) | ~2950 (C-H), ~2100 (N₃), ~1780 (C=O) |
| 3,3-Bis(acetoxymethyl)cyclobutan-1-one | 4.1-4.3 (s, 4H, CH₂OAc), 2.7-2.9 (s, 4H, CH₂CO), 2.0-2.1 (s, 6H, COCH₃) | ~210 (C=O), ~170 (OCOCH₃), ~65 (CH₂OAc), ~50 (CH₂CO), ~40 (C(CH₂OAc)₂), ~20 (COCH₃) | ~2950 (C-H), ~1780 (C=O, ketone), ~1740 (C=O, ester), ~1240 (C-O) |
Applications and Utility of 3,3 Bis Hydroxymethyl Cyclobutan 1 One in Advanced Chemical Synthesis
Building Block for Complex Organic Molecules
The inherent ring strain of the cyclobutane (B1203170) moiety, combined with the reactive ketone and versatile hydroxymethyl groups, makes 3,3-Bis(hydroxymethyl)cyclobutan-1-one an attractive starting material for the construction of intricate molecular architectures. The four-membered ring can serve as a rigid scaffold or be strategically cleaved to introduce specific stereochemistry and functionality into larger molecules.
Precursor in Natural Product Synthesis
Although direct examples of the use of this compound in the total synthesis of natural products are not readily found in the literature, the cyclobutane motif is a key structural element in a variety of natural products. nih.gov The functional handles present in this compound offer multiple avenues for elaboration into more complex structures.
The ketone functionality can be subjected to a wide range of transformations, including reductions, additions of organometallic reagents, and Wittig-type reactions, to introduce new carbon-carbon bonds and stereocenters. The diol functionality allows for the formation of ethers, esters, and cyclic acetals, which can be used as protecting groups or as points for further molecular elaboration. The strained cyclobutane ring itself can undergo ring-opening or ring-expansion reactions, providing access to larger and more complex carbocyclic and heterocyclic systems that are prevalent in natural products. researchgate.net
Table 1: Potential Transformations of this compound for Natural Product Synthesis
| Functional Group | Reaction Type | Potential Outcome | Relevance to Natural Product Synthesis |
| Ketone | Reduction (e.g., with NaBH₄) | Formation of a cyclobutanol (B46151) | Introduction of a new stereocenter |
| Ketone | Grignard/Organolithium Addition | Carbon-carbon bond formation | Elaboration of the carbon skeleton |
| Hydroxymethyl | Esterification/Etherification | Protection or functionalization | Modification of polarity and reactivity |
| Cyclobutane Ring | Ring Expansion (e.g., Tiffeneau-Demjanov) | Formation of a cyclopentanone (B42830) | Access to five-membered ring systems |
| Cyclobutane Ring | Baeyer-Villiger Oxidation | Formation of a lactone | Synthesis of heterocyclic cores |
Scaffold for Pharmacologically Relevant Frameworks
The rigid nature of the cyclobutane ring makes it a valuable scaffold for the synthesis of pharmacologically active molecules. nih.gov By orienting substituents in a well-defined three-dimensional space, the cyclobutane core can be used to mimic or constrain the conformations of bioactive molecules, potentially leading to enhanced potency and selectivity. nih.gov The introduction of a cyclobutane fragment is a known strategy in medicinal chemistry to achieve conformational restriction. lifechemicals.com
The diol and ketone functionalities of this compound provide convenient attachment points for various pharmacophores. For instance, the hydroxymethyl groups can be converted to amines, which can then be acylated to form amides, a common functional group in many drug molecules. The ketone can be transformed into a variety of heterocyclic systems known to possess biological activity. While specific drugs containing this exact scaffold are not identified, the general utility of cyclobutane derivatives in drug discovery is well-established, with examples like the anticancer drug Carboplatin containing a cyclobutane-1,1-dicarboxylate (B1232482) moiety. wikipedia.org
Monomeric or Additive Role in Polymer Science
The presence of two primary hydroxyl groups suggests that this compound could serve as a diol monomer in the synthesis of polyesters and polyurethanes. The rigid cyclobutane core would impart unique thermal and mechanical properties to the resulting polymers. Polyesters derived from cyclobutane-containing monomers are of interest for developing sustainable and high-performance materials. nih.govacs.org
For example, condensation polymerization with a dicarboxylic acid or its derivative would lead to a polyester (B1180765) with the cyclobutane unit integrated into the polymer backbone. The rigidity of the four-membered ring could lead to polymers with higher glass transition temperatures and improved thermal stability compared to analogous polymers derived from more flexible diols. The ketone functionality could also be exploited for post-polymerization modifications, allowing for the introduction of cross-linking sites or other functional groups.
Table 2: Potential Polymer Architectures from this compound
| Polymer Type | Co-monomer | Potential Polymer Properties |
| Polyester | Dicarboxylic acid (e.g., terephthalic acid) | Increased rigidity, higher glass transition temperature |
| Polyurethane | Diisocyanate (e.g., MDI, TDI) | Enhanced thermal stability, potential for cross-linking |
| Polyether | Dihalide (via Williamson ether synthesis) | Introduction of a rigid, polar segment |
Intermediate for the Production of Specialty Chemicals
Beyond its direct use as a building block, this compound can serve as a valuable intermediate for the synthesis of other specialty chemicals. The combination of functional groups allows for a variety of chemical transformations to produce other useful cyclobutane derivatives. For instance, oxidation of the diol to a dicarboxylic acid would yield 1-oxo-cyclobutane-3,3-dicarboxylic acid, a potentially useful building block in its own right. Reduction of the ketone to a methylene (B1212753) group would provide 3,3-bis(hydroxymethyl)cyclobutane, another diol with different symmetry and reactivity.
The unique reactivity of the strained ring system can also be harnessed. For example, ring-opening reactions could lead to the formation of highly functionalized acyclic compounds that may be difficult to synthesize through other routes. These derivatives could find applications as ligands for catalysis, components of liquid crystals, or precursors to other fine chemicals.
Emerging Research Directions and Future Perspectives in 3,3 Bis Hydroxymethyl Cyclobutan 1 One Chemistry
Development of Novel Catalytic Transformations
The functional handles of 3,3-bis(hydroxymethyl)cyclobutan-1-one offer multiple avenues for catalytic modification. Future research is geared towards developing highly selective and efficient catalysts that can target specific sites on the molecule, enabling the synthesis of diverse and complex derivatives.
A significant area of interest is the asymmetric reduction of the ketone functionality. Engineered ketoreductases (KREDs) are emerging as powerful biocatalysts for the enantioselective synthesis of chiral alcohols from prochiral ketones. rsc.org The application of sophisticated protein engineering techniques, such as directed evolution and computer-aided design, can be used to develop KREDs with high activity and stereoselectivity specifically for the cyclobutanone (B123998) core. rsc.org This would provide access to enantiomerically pure cyclobutanol (B46151) derivatives, which are valuable chiral intermediates for pharmaceuticals. rsc.org High-throughput screening methods are crucial for rapidly identifying the most effective KRED variants from large enzyme libraries. nih.gov
Beyond enzymatic methods, transition-metal catalysis offers a vast toolkit for transforming the cyclobutane (B1203170) scaffold. For instance, cobalt-catalyzed pathway-divergent enantioselective coupling reactions, which have been successful with cyclobutenes, could potentially be adapted for derivatives of this compound. researchgate.net Such processes could enable the construction of densely functionalized and stereochemically complex cyclobutanes. researchgate.net Furthermore, developing catalytic systems for ring-expansion or ring-opening reactions could provide novel synthetic routes to larger carbocycles or functionalized acyclic compounds, starting from this readily available cyclobutanone derivative. nih.gov
| Catalytic Approach | Target Transformation | Potential Catalyst | Anticipated Product(s) | Key Advantages |
| Asymmetric Ketone Reduction | Prochiral ketone to chiral alcohol | Engineered Ketoreductases (KREDs) | Enantiomerically pure cis- and trans-3,3-Bis(hydroxymethyl)cyclobutan-1-ol | High enantioselectivity (>99% ee), green and sustainable process. rsc.org |
| C-H Functionalization | Activation and derivatization of C-H bonds on the cyclobutane ring | Transition metal complexes (e.g., Rh, Pd, Ir) | Functionalized cyclobutanone derivatives | Atom economy, direct installation of functional groups. |
| Ring-Expansion | Cyclobutanone to cyclopentanone (B42830) | Lewis or Brønsted acids, diazomethane (B1218177) reagents | Substituted cyclopentanones | Access to five-membered ring systems. nih.gov |
| Cross-Coupling Reactions | Derivatization of hydroxyl groups (after conversion to halides/triflates) | Palladium or Nickel catalysts | Arylated or alkylated cyclobutanone derivatives | Construction of complex carbon skeletons. |
Exploration of Bio-Inspired Synthetic Routes
Nature's synthetic strategies, characterized by high efficiency and stereoselectivity under mild conditions, provide a rich source of inspiration for chemical synthesis. Bio-inspired routes to this compound and its derivatives are an area of growing interest.
One promising avenue is the use of biocatalytic cyclization reactions to construct the four-membered ring itself. While challenging, enzymatic pathways that facilitate [2+2] cycloadditions or ring expansions from cyclopropane (B1198618) precursors could offer a green alternative to traditional photochemical or thermal methods. wpmucdn.comacs.org For example, engineered hemoproteins have demonstrated the ability to catalyze stereoselective cyclopropanations, and these products can sometimes undergo photochemical ring expansion to yield cyclobutene (B1205218) derivatives. wpmucdn.com This suggests the potential for developing multi-enzyme cascade reactions that mimic biosynthetic pathways. nih.gov
Enzymatic resolution is another powerful bio-inspired technique. Lipases, for instance, can be used for the kinetic resolution of racemic cyclobutane derivatives through enantioselective acylation or hydrolysis. nih.govresearchgate.net This strategy could be applied to racemic derivatives of this compound to separate enantiomers, providing access to optically pure building blocks. researchgate.net The development of whole-cell biotransformation systems, which can regenerate necessary cofactors in situ, makes these processes more economically viable and scalable. nih.gov
| Bio-Inspired Strategy | Description | Enzyme/System Class | Potential Application |
| Biocatalytic Cycloaddition | Enzymatic catalysis of [2+2] cycloadditions to form the cyclobutane ring. | Ene-reductases, Photolyases (engineered) | Direct synthesis of the cyclobutane skeleton from acyclic precursors. |
| Enzymatic Kinetic Resolution | Selective enzymatic transformation of one enantiomer in a racemic mixture. | Lipases, Esterases | Separation of enantiomers of racemic 3,3-bis(hydroxymethyl)cyclobutanol. nih.gov |
| Whole-Cell Biotransformation | Use of microbial cells containing the desired enzyme(s) for chemical synthesis. | E. coli, S. cerevisiae (engineered) | Cost-effective production of chiral alcohols with integrated cofactor regeneration. nih.gov |
| Biosynthesis-Inspired Cascades | Multi-step reactions mimicking natural product biosynthetic pathways. | Multi-enzyme systems | One-pot synthesis of complex derivatives from simple starting materials. nih.gov |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical synthesis, offering enhanced control, safety, and scalability. syrris.comnih.gov Integrating the synthesis and derivatization of this compound with flow chemistry and automated platforms is a key future direction.
Flow reactors provide superior heat and mass transfer compared to batch reactors, enabling reactions to be performed under conditions that are often inaccessible or unsafe in batch, such as high temperatures and pressures. nih.govwiley-vch.de This could be particularly advantageous for reactions involving the strained cyclobutane ring or for managing exothermic transformations. The precise control over residence time in flow systems, often on the scale of seconds or minutes, can minimize the formation of byproducts and improve yields. scispace.com
| Flow Chemistry Advantage | Application to this compound Chemistry |
| Enhanced Safety | Control of highly exothermic reactions (e.g., reductions, oxidations) and handling of hazardous reagents. |
| Precise Parameter Control | Fine-tuning of temperature, pressure, and residence time to maximize selectivity and yield in stereoselective transformations. scispace.com |
| Scalability | Seamless transition from laboratory-scale synthesis to kilogram-scale production by extending run time, avoiding re-optimization. wiley-vch.de |
| Automated Library Synthesis | Rapid generation of diverse derivatives for high-throughput screening in drug discovery programs. syrris.com |
| Telescoped Reactions | Integration of multiple reaction steps (e.g., protection, functionalization, deprotection) into a single continuous process. nih.gov |
Advanced Spectroscopic Probes for Reaction Monitoring and Mechanism Elucidation
A deep understanding of reaction kinetics and mechanisms is fundamental to process optimization and the discovery of new transformations. Advanced, in-situ spectroscopic techniques are poised to provide unprecedented insight into the chemistry of this compound.
In-situ Raman and Infrared (IR) spectroscopy are powerful tools for real-time reaction monitoring. americanpharmaceuticalreview.comrsc.org By immersing a fiber optic probe directly into the reaction mixture, chemists can track the concentration of reactants, intermediates, and products as the reaction progresses, without the need for sampling and quenching. americanpharmaceuticalreview.com This provides a wealth of kinetic data that is difficult to obtain through traditional off-line analysis. americanpharmaceuticalreview.com For transformations involving this compound, one could monitor the disappearance of the carbonyl stretch (C=O) during a reduction or the appearance of new vibrational modes following derivatization of the hydroxyl groups.
Techniques like Surface-Enhanced Raman Spectroscopy (SERS) and Ultraviolet-Resonance Raman (UV-RR) can overcome the sensitivity limitations of conventional Raman spectroscopy, allowing for the detection of low-concentration species such as catalytic intermediates. oxinst.comrsc.org This capability is crucial for elucidating complex reaction mechanisms. For example, UV-RR could be used to monitor the progress of a catalytic oxidation reaction even with substrate concentrations below 10 mM. oxinst.com These non-invasive, real-time analytical methods are essential for rapid reaction optimization and ensuring process consistency, particularly when integrated with automated flow chemistry platforms. acs.org
Computational Design of New this compound Derivatives with Tunable Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and guiding synthetic efforts. mdpi.com Applying these methods to this compound can accelerate the discovery of new derivatives with tailored reactivity and functionality.
DFT calculations can be used to probe the electronic structure and predict the reactivity of novel derivatives. nih.gov For example, by computationally introducing various substituents onto the cyclobutane ring, researchers can predict their effects on the electrophilicity of the carbonyl carbon or the nucleophilicity of the hydroxyl groups. This in-silico screening can identify promising candidates for synthesis, prioritizing those with desired electronic properties for specific applications. DFT is also a powerful tool for elucidating reaction mechanisms. acs.orgresearchgate.net By calculating the energy profiles of different reaction pathways, including transition states and intermediates, researchers can understand the factors that control stereoselectivity and regioselectivity. acs.orgresearchgate.net This knowledge can then be used to rationally design catalysts or modify substrates to favor a desired outcome. For instance, understanding the mechanism of a stereoretentive reaction can be explained by the barrierless collapse of a key intermediate, a finding revealed through DFT studies. researchgate.net
| Computational Method | Application Area | Predicted Properties / Insights |
| Density Functional Theory (DFT) | Reactivity Prediction | Electrophilicity/nucleophilicity indices, frontier molecular orbital energies (HOMO/LUMO), bond dissociation energies. mdpi.com |
| DFT | Mechanistic Studies | Transition state geometries and energies, reaction energy profiles, identification of key intermediates. acs.orgresearchgate.net |
| Molecular Dynamics (MD) | Conformational Analysis | Preferred conformations of flexible derivatives, solvent effects, substrate binding to enzyme active sites. |
| Quantitative Structure-Activity Relationship (QSAR) | Property Prediction | Correlation of molecular structure with biological activity or physical properties for library design. |
Q & A
Q. What are the recommended synthetic routes for 3,3-Bis(hydroxymethyl)cyclobutan-1-one, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves hydroxymethylation of cyclobutanone derivatives. For example, a two-step process may include:
Cyclobutane ring formation : Using [2+2] photocycloaddition or ring-closing metathesis.
Hydroxymethylation : Introducing hydroxymethyl groups via aldol condensation or nucleophilic addition with formaldehyde under basic conditions (e.g., NaOH).
- Key Variables : Temperature (0–25°C), solvent polarity (THF vs. DMF), and catalyst choice (e.g., BF₃·Et₂O for electrophilic activation).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity. Yields range from 40–65% depending on steric hindrance .
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Look for cyclobutane ring protons (δ 2.5–3.5 ppm) and hydroxymethyl groups (δ 3.7–4.2 ppm). Confirm absence of ketone signals (if starting from cyclobutanone).
- HRMS : Exact mass calculation (C₆H₁₀O₃: 130.0630 g/mol) to verify molecular ion peaks.
- Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and bond angles (e.g., trans/cis hydroxymethyl orientation) .
Q. What stability considerations are critical for storing this compound?
- Methodological Answer :
- Storage : Under inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation of hydroxymethyl groups.
- Degradation Signs : Discoloration (yellowing) or precipitate formation indicates decomposition.
- Stability Tests : Monitor via TLC or HPLC over 1–3 months; report degradation products (e.g., cyclobutanone derivatives) .
Advanced Research Questions
Q. How can computational modeling optimize the reactivity of this compound in ring-opening reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states for nucleophilic attack (e.g., by amines or thiols).
- Steric Maps : Analyze substituent effects on ring strain (cyclobutane angle ~90°) and activation barriers.
- Case Study : Compare predicted vs. experimental outcomes for reactions with Grignard reagents (e.g., MeMgBr) .
Q. What strategies can resolve contradictions in reported reactivity profiles of this compound derivatives?
- Methodological Answer :
- Controlled Replication : Repeat experiments under standardized conditions (solvent, temperature, catalyst).
- Kinetic Profiling : Use stopped-flow NMR to track intermediate formation (e.g., enolates).
- Meta-Analysis : Compare literature data (e.g., substituent effects in vs. 14) to identify outliers .
Q. What role does this compound play in fragment-based drug design?
- Methodological Answer :
- Fragment Library Screening : Use SPR (Surface Plasmon Resonance) or MST (Microscale Thermophoresis) to measure binding affinity (Kd) against target proteins (e.g., kinases).
- Structure-Activity Relationship (SAR) : Modify hydroxymethyl groups to esters or ethers; evaluate bioactivity shifts (IC₅₀ values).
- Case Study : Analogues in showed 10–100 µM inhibition of HIV protease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
